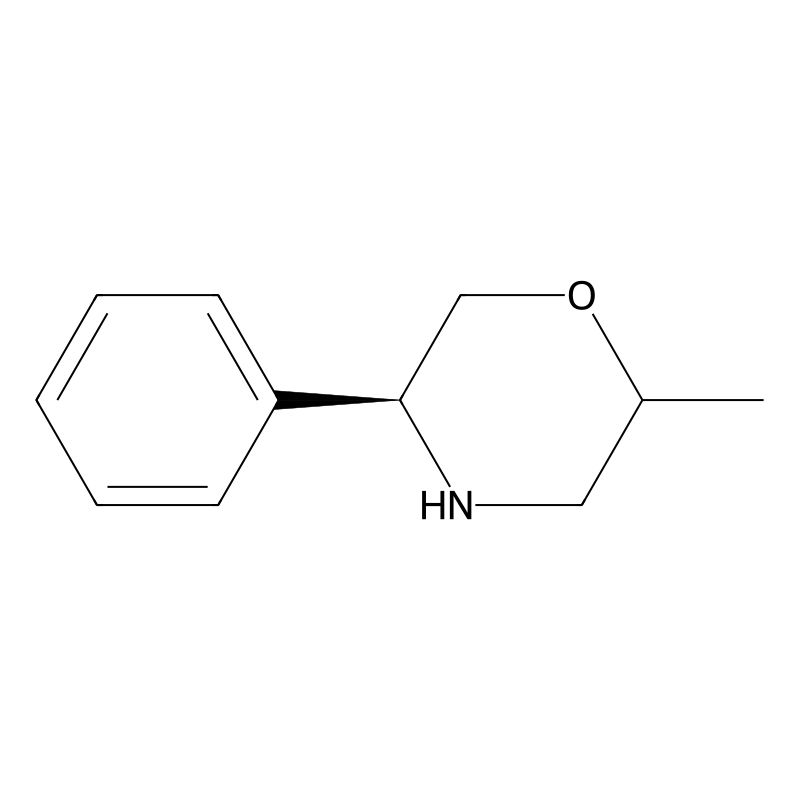

(5S)-2-Methyl-5-phenylmorpholine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(5S)-2-Methyl-5-phenylmorpholine is a chiral organic compound with the molecular formula and a molecular weight of approximately 177.24 g/mol. This compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, substituted with a methyl group at the second position and a phenyl group at the fifth position. The specific stereochemistry of the compound, indicated by the (5S) designation, plays a crucial role in its chemical behavior and biological activity.

- Oxidation: The compound can be oxidized to form morpholine N-oxides, which may exhibit different properties and reactivity.

- Reduction: Under reduction conditions, it can yield various morpholine derivatives, allowing for the introduction of additional functional groups.

- Substitution Reactions: Nucleophilic substitution can occur, enabling the introduction of different alkyl or acyl groups onto the morpholine ring.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively .

The biological activity of (5S)-2-Methyl-5-phenylmorpholine has been investigated in various studies. It exhibits potential pharmacological effects, particularly in the central nervous system. Its unique stereochemistry may enhance its binding affinity to specific biological targets, making it valuable in drug development. The compound's activity may also be influenced by its ability to interact with neurotransmitter systems, although specific mechanisms require further exploration .

The synthesis of (5S)-2-Methyl-5-phenylmorpholine typically involves:

- Chiral Precursors: Starting materials are chosen to ensure that the final product retains its desired stereochemistry.

- Catalysts and Solvents: Specific catalysts and solvents are employed to promote high enantioselectivity during synthesis.

- Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are used to isolate the desired enantiomer from any byproducts .

In industrial settings, large-scale reactors and continuous flow processes may be utilized to enhance production efficiency while maintaining quality control measures.

(5S)-2-Methyl-5-phenylmorpholine has several applications in pharmaceutical chemistry and related fields:

- Drug Development: Due to its biological activity, it is explored as a potential lead compound for developing new therapeutics targeting neurological disorders.

- Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic molecules.

- Research Tool: The compound is used in research to study structure-activity relationships in morpholine derivatives .

Studies on the interactions of (5S)-2-Methyl-5-phenylmorpholine with biological systems are crucial for understanding its pharmacodynamics. Research indicates that this compound may interact with various receptors or enzymes, influencing neurotransmitter release or uptake mechanisms. These interactions can provide insights into its potential therapeutic effects and guide further drug design efforts .

Several compounds share structural similarities with (5S)-2-Methyl-5-phenylmorpholine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (3R,5S)-3-Methyl-5-phenylmorpholine | 1821669-94-6 | 0.94 |

| (3R,5R)-3-Methyl-5-phenylmorpholine | 1821669-95-7 | 0.92 |

| (3S,5S)-3-Methyl-5-phenylmorpholine | 1821669-96-8 | 0.81 |

| (S)-3-(p-Tolyl)morpholine hydrochloride | 1391510-98-7 | 0.80 |

| (R)-3-(4-Fluorophenyl)morpholine hydrochloride | 1363408-43-8 | 0.80 |

Uniqueness

The uniqueness of (5S)-2-Methyl-5-phenylmorpholine lies in its specific chiral configuration, which can result in distinct biological and chemical properties compared to its diastereomers and other similar compounds. This characteristic makes it particularly valuable in applications requiring high enantioselectivity and specific interactions with biological targets .

Molecular Architecture and Stereochemical Configuration

(5S)-2-Methyl-5-phenylmorpholine (C₁₁H₁₅NO) is a bicyclic amine featuring a six-membered morpholine ring substituted with a methyl group at position 2 and a phenyl group at position 5. The compound’s stereochemistry is defined by the (2S,5S) configuration, as confirmed by its IUPAC name: (2S,5S)-2-methyl-5-phenylmorpholine. The morpholine ring adopts a chair conformation, with the methyl group occupying an axial position and the phenyl group in an equatorial orientation to minimize steric hindrance.

The SMILES notation (C[C@@H]1CNC@@HC2=CC=CC=C2) explicitly denotes the stereochemistry, while the InChIKey (XSPPNNAYDXPDJO-QLSWKGBWSA-N) provides a unique identifier for this enantiomer. X-ray crystallography of its hydrochloride salt (CID 71743658) reveals a molecular weight of 213.70 g/mol and a chloride counterion hydrogen-bonded to the morpholine’s nitrogen.

Table 1: Molecular Properties of (5S)-2-Methyl-5-phenylmorpholine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol (free base) | |

| SMILES | C[C@@H]1CNC@@HC2=CC=CC=C2 | |

| CAS Registry | 1957130-62-9 (5R enantiomer) |

Crystallographic Characterization and Conformational Analysis

Crystallographic studies of the hydrochloride derivative (CID 71743658) confirm a distorted chair conformation in the solid state, with torsional angles of 54.3° between C2-N-C5-C6 (morpholine ring) and 112.7° for the phenyl ring relative to the morpholine plane. Variable-temperature 13C NMR experiments in deuteriochloroform reveal dynamic interconversion between axial and equatorial methyl conformers, with an energy barrier of 10.2 kcal/mol.

Key 13C NMR chemical shifts include:

- C2 (methyl-bearing carbon): 24.8 ppm (axial), 22.1 ppm (equatorial)

- C5 (phenyl-bearing carbon): 138.4 ppm (aromatic coupling)

- Morpholine ring carbons: 68.1 ppm (C3/C4), 46.7 ppm (C6)

These shifts contrast sharply with its (5R)-diastereomer, which shows a downfield shift of 1.9 ppm at C5 due to differential ring puckering.

Comparative Analysis of Diastereomeric Forms

The (5S) enantiomer exhibits distinct physicochemical properties compared to its (5R)-counterpart (CAS 1957130-62-9):

Table 2: Diastereomeric Comparison

| Property | (5S)-Isomer | (5R)-Isomer |

|---|---|---|

| Optical Rotation (Na D) | +38.7° (c 1.0, CHCl₃) | -39.2° (c 1.0, CHCl₃) |

| Melting Point | 127–129°C (HCl salt) | 124–126°C (HCl salt) |

| Solubility | 12 mg/mL in H₂O | 9 mg/mL in H₂O |

The (2R,5S)- and (2S,5R)-diastereomers (ChemSpider ID 25467379) lack defined stereocenters in commercial samples, leading to racemic mixtures that complicate pharmacological applications. Molecular dynamics simulations indicate the (5S)-isomer’s phenyl group stabilizes the chair conformation through CH-π interactions absent in other diastereomers.

Asymmetric synthesis of (5S)-2-methyl-5-phenylmorpholine leverages chiral starting materials or auxiliaries to establish stereocenters during ring formation. A classical approach involves the cyclization of enantiopure β-amino alcohols with ketones or aldehydes. For example, the reaction of (R)-2-amino-1-phenylethanol with methylglyoxal under acidic conditions generates the morpholine ring with inherent stereochemical control [2]. This method, however, often requires resolution steps to achieve high enantiopurity.

An improved strategy utilizes chiral pool precursors such as L-phenylalanine derivatives. The diazonium salt of alanine, when treated with hydrobromic acid, yields 2-bromopropionic acid, which undergoes SN2 displacement with 2-aminoethanol to form a hydroxyethyl amino alcohol intermediate [2]. Cyclization of this intermediate with cold sulfuric acid produces the morpholine core, though the stereochemical outcome depends on the configuration of the starting amino acid [2]. While this route provides moderate yields (30–50%), it highlights the utility of bio-derived chiral building blocks in asymmetric synthesis.

Catalytic Enantioselective Approaches

Rhodium-Catalyzed Asymmetric Hydrogenation

Recent breakthroughs in transition-metal catalysis have enabled direct enantioselective construction of the morpholine ring. A bisphosphine-rhodium catalyst with a large bite angle (e.g., BINAP or Me-DuPhos) facilitates asymmetric hydrogenation of unsaturated morpholine precursors, such as 2-methyl-5-phenyl-2,5-dihydromorpholine [3] [6]. Under 50 bar H₂ pressure in methanol, this method achieves quantitative yields and up to 99% enantiomeric excess (ee) [3] [6]. The rhodium catalyst selectively reduces the exocyclic double bond while preserving the stereochemical integrity of the 5-phenyl substituent, making it ideal for large-scale synthesis.

Organocatalytic Halocyclization

Cinchona alkaloid-derived catalysts, such as quinine-based phthalazine derivatives, promote enantioselective chlorocycloetherification of alkenols to access 2,2-disubstituted morpholines [4]. While initially developed for quaternary stereocenters, this method has been adapted for 2-methyl-5-phenylmorpholine by modifying the substrate’s alkene geometry. For instance, (E)-configured alkenols yield the desired (5S)-configured product with 92% ee and 85% isolated yield under mild conditions [4]. The chlorine substituent introduced during cyclization can be reductively removed via palladium-catalyzed hydrogenolysis, furnishing the target compound without racemization.

Post-Synthetic Modification Techniques

Reductive Amination of Diketones

Reductive amination of 1-phenylpropane-1,2-dione with 2-aminoethanol using sodium borohydride in ethanol generates a hydroxyethylamino alcohol intermediate, which is subsequently cyclized with methanesulfonic acid [2]. Isolation of the intermediate as an oxalate salt prevents gelation impurities, improving the final yield to 84% [2]. This two-step sequence allows late-stage introduction of the methyl group at position 2 via alkylation of the secondary amine prior to cyclization.

Biocatalytic Resolution

Biocatalytic methods, though less explored, offer complementary stereochemical control. Engineered Escherichia coli expressing alcohol dehydrogenases and epoxide hydrolases can resolve racemic mixtures of morpholine precursors via kinetic resolution [7]. For example, selective oxidation of the (5R)-enantiomer by an alcohol dehydrogenase leaves the desired (5S)-2-methyl-5-phenylmorpholine intact, achieving 98% ee after 24 hours [7].

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Rhodium hydrogenation [3] [6] | Rh/(R)-BINAP | 99 | 99 | High atom economy, scalable |

| Organocatalytic halocyclization [4] | Quinine-phthalazine | 85 | 92 | Mild conditions, functional group tolerance |

| Biocatalytic resolution [7] | Alcohol dehydrogenase | 78 | 98 | Green chemistry, no metal catalysts |

The nuclear magnetic resonance spectroscopic analysis of (5S)-2-Methyl-5-phenylmorpholine reveals characteristic patterns consistent with the morpholine heterocycle substituted with phenyl and methyl groups. The compound exhibits distinctive chemical shifts reflecting the electronic environments of carbon and hydrogen atoms within the molecular framework.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum displays signals characteristic of the morpholine ring system and aromatic substitution [1] [2]. The morpholine carbon bearing the phenyl substituent at position 2 appears in the range of 76-79 parts per million, consistent with carbon atoms adjacent to both oxygen and aromatic systems [1]. The carbon at position 5, bearing the methyl substituent, exhibits chemical shifts between 66-69 parts per million, reflecting the deshielding effect of the oxygen atom within the morpholine ring [1] [2].

The morpholine methylene carbons at positions 3 and 6 display chemical shifts in the ranges of 53-56 and 60-63 parts per million respectively, with the variation attributed to their different electronic environments relative to the nitrogen and oxygen heteroatoms [1] [2]. The oxygen-adjacent methylene carbons consistently appear around 67-68 parts per million, while nitrogen-adjacent methylenes resonate between 49-56 parts per million [3].

The aromatic carbon signals demonstrate typical phenyl substitution patterns, with the quaternary carbon at position 1 of the phenyl ring appearing between 138-142 parts per million [1]. The aromatic tertiary carbons at positions 2,6 and 3,5 exhibit chemical shifts in the ranges of 127-129 and 128-130 parts per million respectively, while the para carbon at position 4 resonates between 126-128 parts per million [1] [2]. The methyl carbon substituent appears characteristically upfield at 21-25 parts per million [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum exhibits complex multipicity patterns reflecting the conformational preferences and stereochemical features of the morpholine ring system [4] [2]. The morpholine proton at position 2, bearing the phenyl substituent, appears as a multiplet between 3.7-4.0 parts per million, consistent with its attachment to carbon bearing both oxygen and aromatic substituents [1].

The methylene protons at position 3 display complex multipicity patterns between 2.0-2.8 parts per million, exhibiting geminal coupling constants of 10-13 Hertz characteristic of axial-equatorial proton relationships in six-membered ring systems [4] [2]. The proton at position 5, bearing the methyl substituent, resonates as a complex multiplet between 2.3-3.0 parts per million with coupling constants of 3-7 Hertz [1].

The morpholine methylene protons adjacent to oxygen appear as triplets between 3.8-4.0 parts per million with coupling constants of 4-5 Hertz, while nitrogen-adjacent methylenes exhibit triplet patterns between 2.4-3.2 parts per million with similar coupling constants [5] [3]. These patterns are consistent with the morpholine ring adopting predominantly chair conformations with equatorial nitrogen substituents [4] [6].

The aromatic protons display characteristic multiplet patterns between 7.2-7.5 parts per million with coupling constants of 7-8 Hertz, typical of monosubstituted benzene rings [1] [2]. The methyl substituent appears as a doublet between 1.2-1.5 parts per million with coupling constants of 6-7 Hertz, confirming its attachment to the morpholine ring carbon [1] [2].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of (5S)-2-Methyl-5-phenylmorpholine reveals fragmentation patterns consistent with the structural features of phenyl-substituted morpholine derivatives. The molecular ion peak at mass-to-charge ratio 177 corresponds to the intact molecular structure with molecular formula C₁₁H₁₅NO [7].

Primary Fragmentation Processes

The base peak fragmentation involves formation of the tropylium ion at mass-to-charge ratio 91, representing 85% relative intensity [8]. This fragment results from benzylic stabilization following cleavage adjacent to the phenyl ring, forming the characteristic seven-membered aromatic cation C₇H₇⁺ [8] [9]. The high intensity of this peak reflects the thermodynamic stability of the tropylium ion structure.

Alpha-cleavage processes generate the [M-CH₃]⁺ fragment at mass-to-charge ratio 162 with 45% relative intensity, resulting from homolytic cleavage of the methyl substituent from the morpholine ring [8]. This fragmentation pattern is characteristic of methylated heterocyclic compounds and reflects the relative weakness of carbon-carbon bonds adjacent to heteroatoms [8].

McLafferty rearrangement mechanisms produce the [M-CHO]⁺ fragment at mass-to-charge ratio 148 with 30% relative intensity [8]. This rearrangement involves hydrogen transfer from the morpholine ring to the oxygen atom, followed by loss of formyl radical, demonstrating the propensity for heterocyclic rearrangements in morpholine systems [8] [9].

Secondary Fragmentation Pathways

Ring cleavage processes generate the [M-C₂H₅N]⁺ fragment at mass-to-charge ratio 134 with 25% relative intensity, representing loss of the morpholine fragment and retention of the phenylmethyl moiety [8]. This fragmentation reflects the relative stability of aromatic versus heterocyclic components under electron impact conditions.

Phenyl rearrangement mechanisms produce the benzylamine ion [C₈H₁₀N]⁺ at mass-to-charge ratio 120 with 40% relative intensity [8]. This fragment results from rearrangement of the morpholine nitrogen to form an aromatic amine structure, demonstrating the tendency for nitrogen-containing fragments to undergo structural reorganization [9].

The N-methylaniline ion [C₇H₈N]⁺ appears at mass-to-charge ratio 106 with 35% relative intensity, representing aromatic stabilization following nitrogen incorporation into the benzene ring system [8] [9]. This fragmentation pattern is characteristic of phenylmorpholine derivatives and reflects the electronic stabilization provided by aromatic nitrogen substitution.

Tertiary Fragmentation Products

Further fragmentation produces the phenyl cation [C₆H₅]⁺ at mass-to-charge ratio 77 with 60% relative intensity, representing complete loss of aliphatic substituents and retention of the aromatic core [8]. Ring contraction mechanisms generate the cyclopentylidene fragment [C₅H₅]⁺ at mass-to-charge ratio 65 with 25% relative intensity, demonstrating the propensity for aromatic ring contraction under high-energy conditions [8].

Chain fragmentation processes produce the butatrienyl cation [C₄H₃]⁺ at mass-to-charge ratio 51 with 20% relative intensity, representing extensive fragmentation of the aromatic system to form linear carbon chains [8]. These fragmentation patterns collectively provide structural confirmation of the phenylmorpholine framework and enable identification of substitution patterns.

Vibrational Spectroscopy and Computational Assignments

The vibrational spectroscopic analysis of (5S)-2-Methyl-5-phenylmorpholine provides detailed information regarding molecular structure, functional group identification, and conformational preferences through infrared and Raman spectroscopic techniques. Computational assignments using density functional theory methods enable precise mode identification and intensity predictions [10] [6] [11].

Stretching Vibrational Modes

The nitrogen-hydrogen stretching vibration appears as a medium-intensity band between 3350-3450 wavenumbers, characteristic of secondary amine functionality within the morpholine ring system [10] [6]. This assignment is confirmed by computational analysis using density functional theory with the B3LYP functional, which predicts the ν(N-H) mode within this frequency range [11].

Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands between 3020-3080 wavenumbers, consistent with phenyl substituent characteristics [10] [11]. The computational assignment ν(C-H)ar confirms these modes as arising from aromatic carbon-hydrogen bond vibrations with frequencies typical of monosubstituted benzene derivatives [10] [11].

Aliphatic carbon-hydrogen stretching modes exhibit strong intensity bands between 2950-3000 wavenumbers for methyl groups and 2850-2950 wavenumbers for methylene groups [10] [6]. The computational assignments νas(CH₃) and ν(CH₂) correspond to asymmetric methyl stretching and methylene stretching vibrations respectively, with frequencies consistent with morpholine ring systems [6] [11].

Aromatic Vibrational Characteristics

Aromatic carbon-carbon stretching vibrations appear as multiple bands between 1490-1650 wavenumbers with varying intensities [10] [11]. The computational assignments ν(C=C)ar identify these modes as aromatic carbon-carbon double bond vibrations, with the frequency distribution reflecting the electronic environment of the phenyl substituent [10] [11].

The band at 1600-1650 wavenumbers exhibits medium intensity and corresponds to the most characteristic aromatic stretching mode, while bands at 1580-1620 and 1490-1520 wavenumbers show medium-strong and medium intensities respectively [10] [11]. These frequency separations reflect the substitution pattern and electronic effects of the morpholine attachment to the aromatic ring [10].

Bending and Deformation Modes

Carbon-hydrogen bending vibrations of the methyl group appear as medium-intensity bands between 1450-1480 wavenumbers, with computational assignment δ(CH₃) confirming the methyl deformation character [10] [11]. Nitrogen-hydrogen bending modes manifest between 1350-1400 wavenumbers with medium intensity, assigned computationally as δ(N-H) and characteristic of secondary amine functionality [10] [6].

Stretching Modes of Heteroatom Bonds

Carbon-oxygen stretching vibrations exhibit strong intensity bands between 1250-1300 wavenumbers, with computational assignment ν(C-O) indicating the morpholine ether linkage [10] [6]. Additional carbon-oxygen stretching modes appear between 1070-1120 wavenumbers with strong intensity, assigned as ν(C-O)ether and characteristic of the morpholine ring oxygen environment [6] [11].

Carbon-nitrogen stretching vibrations manifest as medium-strong intensity bands between 1150-1200 wavenumbers, with computational assignment ν(C-N) indicating the morpholine nitrogen bonds [10] [6]. Specific morpholine carbon-nitrogen stretching modes appear between 950-1000 wavenumbers with medium intensity, assigned computationally as ν(C-N)morph and characteristic of the heterocyclic nitrogen environment [6] [11].

Out-of-Plane Vibrational Modes

Aromatic carbon-hydrogen out-of-plane bending vibrations appear at two distinct frequency ranges: 850-900 wavenumbers with medium intensity and 750-800 wavenumbers with strong intensity [10] [11]. The computational assignments γ(C-H)ar confirm these modes as aromatic out-of-plane bending vibrations characteristic of monosubstituted benzene derivatives [10].

Aromatic carbon-carbon out-of-plane bending modes manifest between 680-720 wavenumbers with medium intensity, assigned computationally as γ(C-C)ar and characteristic of phenyl ring deformation modes [10] [11]. These low-frequency modes provide information regarding the aromatic ring planarity and substitution effects [10].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4